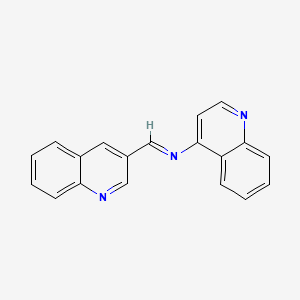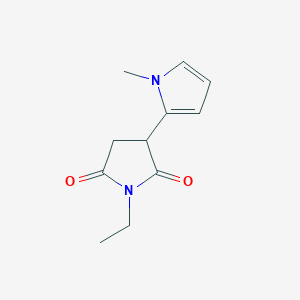![molecular formula C11H17NO2 B12878392 Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- CAS No. 61449-04-5](/img/structure/B12878392.png)
Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol is a compound that features a cyclohexanol moiety attached to a 3-methylisoxazole ring via a methylene bridge. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The presence of the isoxazole ring in this compound suggests it may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-methylisoxazol-5-yl)methyl)cyclohexanol typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexanol moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves optimizing reaction conditions to maximize yield and minimize waste. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield .
化学反应分析
Types of Reactions
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The methylene bridge can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could lead to a variety of functionalized derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((3-methylisoxazol-5-yl)methyl)cyclohexanol is likely related to its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Methyl-5-isoxazolemethanol: This compound shares the isoxazole ring and methylene bridge but lacks the cyclohexanol moiety.
N-(5-Methylisoxazol-3-yl)malonamide: Another isoxazole derivative with different functional groups.
Uniqueness
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol is unique due to the combination of the cyclohexanol moiety with the isoxazole ring. This structural feature may impart distinct chemical and biological properties compared to other isoxazole derivatives.
属性
CAS 编号 |
61449-04-5 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-9-7-10(14-12-9)8-11(13)5-3-2-4-6-11/h7,13H,2-6,8H2,1H3 |
InChI 键 |
QZCNSEJRCUHNJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)CC2(CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


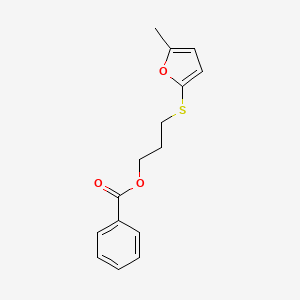
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
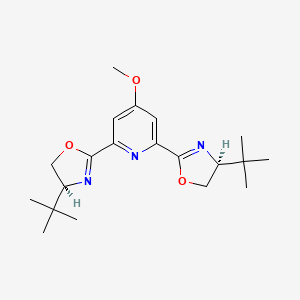
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
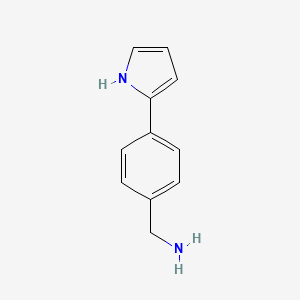
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
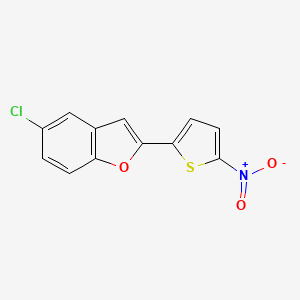
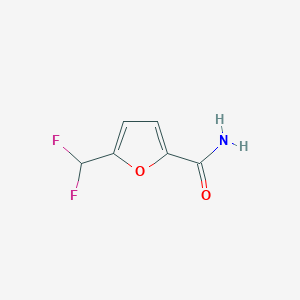
![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
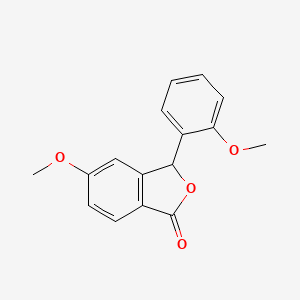
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
